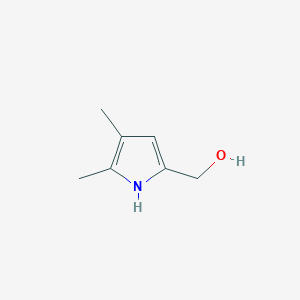![molecular formula C7H5IN2 B13655247 8-Iodoimidazo[1,5-a]pyridine](/img/structure/B13655247.png)
8-Iodoimidazo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodoimidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including pharmaceuticals, materials science, and organic synthesis. The presence of an iodine atom at the 8th position of the imidazo[1,5-a]pyridine ring enhances its reactivity and potential for functionalization .
Vorbereitungsmethoden
The synthesis of 8-Iodoimidazo[1,5-a]pyridine can be achieved through several methods:
Cyclocondensation Reactions: One common method involves the cyclocondensation of 2-pyridyl ketones with alkylamines in the presence of molecular iodine and sodium acetate.
Oxidative Cyclization: Another approach is the oxidative cyclization of 2-pyridyl ketones with iodine, which facilitates the formation of the imidazo[1,5-a]pyridine core.
Industrial Production: Industrial production methods often involve scalable and cost-effective synthetic routes, such as the use of continuous flow reactors for the cyclocondensation reactions, ensuring high yields and purity.
Analyse Chemischer Reaktionen
8-Iodoimidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 8th position can be substituted with other functional groups using reagents like N-iodosuccinimide (NIS) or I2-morpholine.
Oxidation and Reduction: The compound can undergo oxidation reactions to form imidazo[1,5-a]pyridine N-oxides or reduction reactions to remove the iodine atom.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include molecular iodine, sodium acetate, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
8-Iodoimidazo[1,5-a]pyridine has a wide range of scientific research applications:
Pharmaceuticals: It serves as a core structure in the development of various drugs, including anticancer, antiviral, and antibacterial agents.
Materials Science: The compound’s unique optical properties make it useful in the development of optoelectronic devices and sensors.
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Research: The compound is studied for its potential biological activities, including its role as a cysteine protease inhibitor.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
8-Iodoimidazo[1,5-a]pyridine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: This compound has a different nitrogen position in the ring structure, leading to variations in reactivity and applications.
Imidazo[4,5-b]pyridine: Another related compound with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific iodine substitution, which enhances its reactivity and potential for functionalization, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C7H5IN2 |
|---|---|
Molekulargewicht |
244.03 g/mol |
IUPAC-Name |
8-iodoimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5IN2/c8-6-2-1-3-10-5-9-4-7(6)10/h1-5H |
InChI-Schlüssel |
LPCWQDXTFFKNTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=NC=C2C(=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9,9'-Spirobi[xanthene]](/img/structure/B13655197.png)





![(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid](/img/structure/B13655237.png)
![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13655243.png)



